molecular formula C21H20ClN3O2 B6518771 8-(3-chlorobenzoyl)-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one CAS No. 933015-86-2

8-(3-chlorobenzoyl)-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one

Cat. No. B6518771
CAS RN: 933015-86-2
M. Wt: 381.9 g/mol
InChI Key: OZVWRPIOJYOSLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(3-Chlorobenzoyl)-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one (herein referred to as “Compound A”) is a heterocyclic compound that is a member of the triazaspirodecane family. Compound A has been extensively studied due to its potential applications in medicinal chemistry and drug discovery.

Scientific Research Applications

Compound A has been studied for its potential applications in medicinal chemistry and drug discovery. It has been evaluated for its ability to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Compound A has also been studied for its ability to inhibit the enzyme cytochrome P450 2D6, which is involved in the metabolism of certain drugs. Additionally, Compound A has been evaluated for its ability to inhibit the enzyme dihydrofolate reductase, which is involved in the synthesis of folate.

Mechanism of Action

Compound A is believed to act as an inhibitor of acetylcholinesterase, cytochrome P450 2D6, and dihydrofolate reductase through a mechanism of competitive inhibition. In this type of inhibition, Compound A binds to the active site of the enzyme and competes with the substrate for the same binding site. This binding prevents the substrate from binding to the enzyme and thus inhibits the enzyme’s activity.
Biochemical and Physiological Effects
Compound A has been studied for its ability to inhibit acetylcholinesterase, cytochrome P450 2D6, and dihydrofolate reductase. Inhibition of acetylcholinesterase can lead to increased levels of acetylcholine in the brain, which can affect memory, learning, and cognition. Inhibition of cytochrome P450 2D6 can lead to altered metabolism of certain drugs and can lead to drug-drug interactions. Inhibition of dihydrofolate reductase can lead to decreased levels of folate, which can lead to anemia.

Advantages and Limitations for Lab Experiments

The synthesis of Compound A is relatively straightforward and can be carried out in a laboratory setting. Additionally, the compound has been evaluated for its ability to inhibit several enzymes, making it a useful tool for studying enzyme inhibition. However, due to its low solubility, Compound A may be difficult to work with in some experiments.

Future Directions

Compound A has potential applications in medicinal chemistry and drug discovery. Further research could be conducted to evaluate the compound’s ability to inhibit other enzymes. Additionally, studies could be conducted to evaluate the potential therapeutic effects of Compound A in animal models of disease. Finally, the compound could be evaluated for its potential to act as a drug delivery agent for other therapeutic compounds.

Synthesis Methods

Compound A can be synthesized using a two-step process involving the reaction of 3-chlorobenzoyl chloride with 3-methylphenyl-1,4,8-triazaspiro[4.5]decane and subsequent cyclization. In the first step, 3-chlorobenzoyl chloride is reacted with 3-methylphenyl-1,4,8-triazaspiro[4.5]decane in the presence of a base such as triethylamine in dichloromethane at room temperature. The reaction of the two components results in the formation of the intermediate 3-(3-chlorobenzoyl)-3-methylphenyl-1,4,8-triazaspiro[4.5]decane. In the second step, the intermediate is cyclized using a base such as potassium tert-butoxide in acetonitrile at room temperature to yield Compound A.

properties

IUPAC Name

8-(3-chlorobenzoyl)-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O2/c1-14-4-2-5-15(12-14)18-19(26)24-21(23-18)8-10-25(11-9-21)20(27)16-6-3-7-17(22)13-16/h2-7,12-13H,8-11H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZVWRPIOJYOSLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC3(CCN(CC3)C(=O)C4=CC(=CC=C4)Cl)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(3-Chlorobenzoyl)-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.